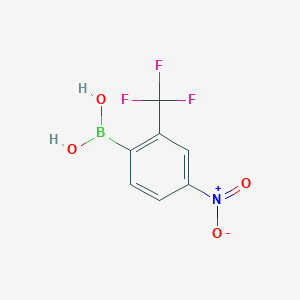

4-Nitro-2-(trifluoromethyl)phenylboronic acid

概要

説明

4-Nitro-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 408359-15-9 . It has a molecular weight of 234.93 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis

This compound is a solid in physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Catalysis in Organic Synthesis :

- 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to 4-Nitro-2-(trifluoromethyl)phenylboronic acid, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly useful for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in the reaction mechanism (Wang, Lu, & Ishihara, 2018).

Materials Science and Nanotechnology :

- Phenylboronic acids, including derivatives like this compound, are key in modifying the optical properties of materials like carbon nanotubes. These modifications are important for applications like saccharide recognition and fluorescence modulation (Mu et al., 2012).

- The compound has also been utilized in the synthesis of fluorescent polymers for cell imaging and enzyme detection. The phenylboronic acid moiety plays a crucial role in these applications (Wen et al., 2012).

Molecular Sensing and Detection :

- Phenylboronic acids, such as the compound , have been used in designing molecular sensors, particularly for detecting saccharides. These sensors exploit the acid's ability to form complexes with saccharides, altering their spectroscopic properties (Ni, Fang, Springsteen, & Wang, 2004).

- Additionally, derivatives of phenylboronic acid have been explored for applications in affinity chromatography, where they can selectively bind and separate specific molecules like glycoproteins (Myöhänen, Bouriotis, & Dean, 1981).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

将来の方向性

The compound can be used in the synthesis of various other compounds, including 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone . These potential applications suggest that this compound could have a wide range of uses in future research and development.

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

It is known that boronic acids can participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form biaryl compounds . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including amidation and suzuki-miyaura cross-coupling reactions .

Result of Action

Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities, depending on their specific structures and targets .

Action Environment

The action of 4-Nitro-2-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemical species . It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property makes them useful in the study of these biomolecules .

Cellular Effects

The specific cellular effects of 4-Nitro-2-(trifluoromethyl)phenylboronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that boronic acids can interact with biomolecules through the formation of reversible covalent bonds . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins

Subcellular Localization

Boronic acids are known to interact with various cellular compartments and organelles

特性

IUPAC Name |

[4-nitro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAPFNMGNZZWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573875 | |

| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408359-15-9 | |

| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)

![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)

![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)